Biotin-PEG9-amine

Catalog No.
S1972843
CAS No.
960132-48-3
M.F
C30H58N4O11S
M. Wt
682.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG9-amine

CAS Number

960132-48-3

Product Name

Biotin-PEG9-amine

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C30H58N4O11S

Molecular Weight

682.9

InChI

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1

InChI Key

UHIKHSATVJGWOI-YCVJPRETSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Biotin-PEG9-amine is a specialized compound that combines a biotin moiety with a polyethylene glycol (PEG) chain of nine ethylene glycol units, terminating in a primary amine group. This structure enhances hydrophilicity and solubility, making it suitable for various biochemical applications. The compound is often utilized in the synthesis of protein-recruiting chimeras known as PROTACs (proteolysis-targeting chimeras), which facilitate targeted protein degradation in cellular environments . The molecular formula for Biotin-PEG9-amine is C30H58N4O11S, indicating its complex structure that supports diverse chemical functionalities .

  • Wear appropriate personal protective equipment (PPE) like gloves and eye protection when handling the compound.
  • Follow general laboratory safety procedures for handling chemicals.
  • Biotin: A small molecule that can bind specifically to streptavidin, a protein commonly used in biochemical assays []. This bioconjugation technique allows researchers to attach various biomolecules (proteins, DNA, etc.) to surfaces or other molecules of interest.
  • Polyethylene Glycol (PEG) Spacer: A hydrophilic chain that increases the water solubility and stability of the molecule. PEG spacers can also reduce non-specific interactions between the biomolecule and its environment [].
  • Amino Group (NH2): A reactive group that can be used to covalently attach the linker to other molecules. This allows for the creation of customized bioconjugates for specific research needs.

Here are some potential applications of O-(2-Aminoethyl)-O'[2-(biotinylamino)ethyl]octaethylene glycol in scientific research:

  • Immobilization of Biomolecules

    The biotin-streptavidin interaction can be used to immobilize enzymes, antibodies, or other biomolecules on surfaces like beads or sensor chips. This allows for studies of their activity, function, and interaction with other molecules [, ].

  • Drug Delivery Systems

    Biotinylated nanoparticles can be designed using this linker to deliver drugs or imaging agents to specific targets in the body. The streptavidin-biotin interaction can be used to control the release of the drug or facilitate targeted delivery [].

  • Biosensing Applications

    Biotinylated probes can be used in biosensors to detect specific biomolecules like proteins or DNA. The streptavidin-biotin interaction helps immobilize the probe on the sensor surface, leading to a more sensitive and specific detection method [].

  • Protein-Protein Interaction Studies

    This linker can be used to create bifunctional molecules that can bridge two proteins of interest. This allows researchers to study protein-protein interactions and their role in cellular processes [].

Due to its functional groups:

  • Amine Reactivity: The terminal amine can react with activated carboxylic acids or NHS (N-hydroxysuccinimide) esters to form stable amide bonds, crucial for conjugating biotin to proteins or other biomolecules .
  • Biotinylation: The biotin component allows for specific binding to avidin or streptavidin, facilitating the purification and detection of biotinylated molecules in various assays .
  • Crosslinking: Biotin-PEG9-amine can be used to crosslink proteins or other biomolecules, enhancing the stability and functionality of conjugates in therapeutic applications .

The biological activity of Biotin-PEG9-amine is primarily linked to its ability to facilitate biotinylation, which enhances the targeting and delivery of therapeutic agents. Its use in PROTACs has shown promise in selectively degrading specific proteins involved in disease processes, thus providing a novel approach to drug development. In studies, conjugates formed with Biotin-PEG9-amine have demonstrated improved cellular uptake and bioactivity compared to unmodified counterparts .

Biotin-PEG9-amine can be synthesized through several methods:

  • Direct Coupling: The primary amine group can be reacted with activated PEG derivatives (e.g., NHS esters) to introduce the PEG chain onto biomolecules.
  • Biotinylation Reactions: The compound can be synthesized by attaching biotin to a PEG backbone through amide bond formation, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Polymerization Techniques: Utilizing controlled polymerization methods allows for the precise design of the PEG chain length and functionalization.

Biotin-PEG9-amine has diverse applications across various fields:

  • Drug Development: Used in PROTACs for targeted protein degradation, offering new therapeutic strategies against cancer and other diseases .
  • Diagnostics: Facilitates the detection and purification of biomolecules through biotin-streptavidin interactions.
  • Nanotechnology: Serves as a linker in the development of nanocarriers for drug delivery systems.
  • Cell Culture: Enhances cell attachment and growth through surface modification of culture plates .

Studies have shown that Biotin-PEG9-amine enhances intracellular delivery when conjugated with proteins, particularly anionic proteins like bovine serum albumin. The biotin moiety facilitates receptor-mediated endocytosis via biotin receptors on cell surfaces, leading to improved uptake compared to non-biotinylated counterparts . Additionally, its PEG component reduces immunogenicity and increases circulation time in vivo.

Several compounds share structural similarities with Biotin-PEG9-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Biotin-PEG5-aminoShorter PEG chain (five units)Less hydrophilic than Biotin-PEG9-amino
Biotin-NHS EsterContains NHS ester instead of aminePrimarily used for quick coupling reactions
Propargyl-PEG9-aminoContains propargyl groupEnables click chemistry applications
Biotin-AmineSimple biotin with primary amineLacks PEG chain; less soluble

Biotin-PEG9-amine stands out due to its longer PEG chain, which enhances solubility and reduces aggregation compared to shorter PEG derivatives. Its unique combination of biotin functionality with a flexible PEG spacer allows for versatile applications in drug development and biochemical research.

XLogP3

-2.2

Wikipedia

N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide

Dates

Modify: 2023-08-16

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